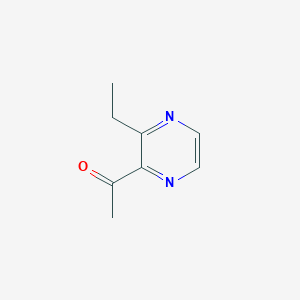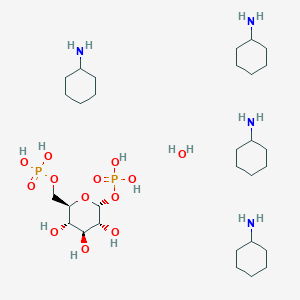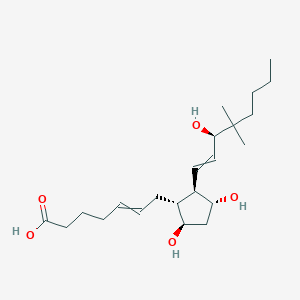
1,2-Dibromo-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-4-ethylbenzene is a chemical compound with the molecular formula C8H8Br2. It has a molecular weight of 263.96 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 1,2-Dibromo-4-ethylbenzene is 1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1,2-Dibromo-4-ethylbenzene has a density of 1.7±0.1 g/cm3, a boiling point of 271.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 51.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Brominated Flame Retardants
1,2-Dibromo-4-ethylbenzene is part of a larger group of novel brominated flame retardants (NBFRs), which have seen increasing application due to their ability to enhance fire resistance in materials. Research has highlighted the need for more studies on the occurrence, environmental fate, and toxicity of these compounds. Significant knowledge gaps exist for many NBFRs, indicating the necessity for optimized analytical methods and further research on their environmental impact, including indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Genotoxicity of Ethylbenzene Derivatives
Another study focused on the genotoxicity of ethylbenzene, a compound related to 1,2-Dibromo-4-ethylbenzene, assessing whether there is sufficient data to characterize its mode of action as either genotoxic or non-genotoxic. The review concluded that the available data from a standard battery of genotoxicity assays do not support a genotoxic mechanism for ethylbenzene-induced tumors in rats and mice (Henderson, Brusick, Ratpan, & Veenstra, 2007).
Environmental Impact of BTEX Compounds
The environmental impact of Benzene, Toluene, Ethylbenzene, and Xylene (BTEX) compounds, to which 1,2-Dibromo-4-ethylbenzene is structurally related, has been extensively reviewed. Studies have indicated significant health impacts associated with ambient level exposure to BTEX, including hormonal disruptions potentially leading to a range of health conditions. This underscores the importance of evaluating the use of BTEX in consumer and industrial products and suggests that chemicals present at low concentrations need to be assessed and regulated more carefully (Bolden, Kwiatkowski, & Colborn, 2015).
Synthesis Applications
Research into the practical synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the chemical synthesis applications of brominated and ethylated compounds. These studies reveal the challenges and advancements in the synthesis processes that could be relevant for compounds like 1,2-Dibromo-4-ethylbenzene (Qiu, Gu, Zhang, & Xu, 2009).
Bioremediation of BTEX in Groundwater
The in situ bioremediation of BTEX contaminants in groundwater highlights the environmental remediation efforts for monoaromatic pollutants. Studies have shown that enhanced anaerobic bioremediation can be a simple, applicable, and economical solution for the removal of BTEX compounds from contaminated groundwater. This research points towards the potential bioremediation applications and environmental significance of studying compounds like 1,2-Dibromo-4-ethylbenzene in the context of groundwater pollution (Farhadian, Vachelard, Duchez, & Larroche, 2008).
Safety And Hazards
Handling 1,2-Dibromo-4-ethylbenzene requires caution. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
1,2-dibromo-4-ethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRRCFOQFYBRLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595777 |
Source


|
| Record name | 1,2-Dibromo-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4-ethylbenzene | |
CAS RN |
134940-69-5 |
Source


|
| Record name | 1,2-Dibromo-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)





![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)


